2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide 2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1421485-39-3
VCID: VC7298736
InChI: InChI=1S/C19H20ClNO2/c20-17-9-5-4-6-14(17)12-18(22)21-13-19(23,16-10-11-16)15-7-2-1-3-8-15/h1-9,16,23H,10-13H2,(H,21,22)
SMILES: C1CC1C(CNC(=O)CC2=CC=CC=C2Cl)(C3=CC=CC=C3)O
Molecular Formula: C19H20ClNO2
Molecular Weight: 329.82

2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide

CAS No.: 1421485-39-3

Cat. No.: VC7298736

Molecular Formula: C19H20ClNO2

Molecular Weight: 329.82

* For research use only. Not for human or veterinary use.

2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide - 1421485-39-3

Specification

CAS No. 1421485-39-3
Molecular Formula C19H20ClNO2
Molecular Weight 329.82
IUPAC Name 2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide
Standard InChI InChI=1S/C19H20ClNO2/c20-17-9-5-4-6-14(17)12-18(22)21-13-19(23,16-10-11-16)15-7-2-1-3-8-15/h1-9,16,23H,10-13H2,(H,21,22)
Standard InChI Key PTAQVBNNKCNKCH-UHFFFAOYSA-N
SMILES C1CC1C(CNC(=O)CC2=CC=CC=C2Cl)(C3=CC=CC=C3)O

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a central acetamide backbone substituted with a 2-chlorophenyl group at the α-carbon and a 2-cyclopropyl-2-hydroxy-2-phenylethyl moiety at the nitrogen atom. The presence of a cyclopropane ring, hydroxyl group, and aromatic systems introduces steric and electronic complexity, influencing its reactivity and interactions with biological targets .

Table 1: Key Structural Features

FeatureDescription
Core structureAcetamide (CH3CONH-)
α-Substituent2-Chlorophenyl (C6H4Cl-)
N-Substituent2-Cyclopropyl-2-hydroxy-2-phenylethyl (C11H13O-)
StereochemistryPotential chiral centers at cyclopropane and hydroxyl-bearing carbons

Molecular Formula and Weight

While exact data for this compound is sparse, analogous structures such as N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(2-methoxyphenoxy)acetamide (C20H23NO4, MW 341.4 g/mol) suggest a molecular formula approximating C19H19ClNO2 and a molecular weight near 340–350 g/mol.

Synthesis and Reaction Pathways

Synthetic Strategies

Synthesis likely follows multi-step protocols common to substituted acetamides, involving:

  • Amide Bond Formation: Coupling 2-(2-chlorophenyl)acetic acid with 2-cyclopropyl-2-hydroxy-2-phenylethylamine under activating agents like EDCI or HOBt .

  • Cyclopropane Introduction: Cyclopropanation of styrene derivatives via Simmons–Smith reactions or transition metal catalysis.

  • Hydroxylation: Oxidation or hydroxylation of intermediate alkenes or ketones to install the hydroxyl group .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Amide couplingEDCI, HOBt, DMF, 0°C → RT, 12h65–75
CyclopropanationCH2I2, Zn(Cu), Et2O, reflux50–60
HydroxylationBH3·THF, H2O2, NaOH70–80

Purification and Characterization

Purification typically employs column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization. Characterization relies on:

  • NMR Spectroscopy: 1H and 13C NMR to confirm substituent integration and stereochemistry .

  • Mass Spectrometry: High-resolution MS for molecular weight verification .

  • X-ray Crystallography: Resolve absolute configuration if single crystals are obtained .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its hydrophobic aryl and cyclopropyl groups. Predicted solubility in DMSO (>10 mM) and moderate aqueous solubility (≤1 mM) at physiological pH align with similar acetamides . Stability studies suggest susceptibility to hydrolysis under acidic or basic conditions due to the acetamide bond.

Table 3: Predicted Physicochemical Parameters

ParameterValue/DescriptionReference
LogP (Partition coefficient)2.8–3.2 (estimated via XLogP3)
Hydrogen Bond Donors2 (amide NH, hydroxyl OH)
Hydrogen Bond Acceptors3 (amide O, hydroxyl O, chloride)

Biological Activity and Applications

Structure-Activity Relationships (SAR)

  • Chlorophenyl Group: Enhances lipophilicity and target affinity .

  • Cyclopropyl Ring: Restricts conformational flexibility, improving metabolic stability.

  • Hydroxyl Group: Facilitates hydrogen bonding with biological targets .

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